molecular formula C18H17ClN2O7S B2893066 Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 330215-36-6

Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2893066
CAS RN: 330215-36-6
M. Wt: 440.85
InChI Key: GPHYMBDVSFTKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate” is a chemical compound with the molecular formula C18H17ClN2O7S . It has a molecular weight of 440.862 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available sources. The molecular weight is 440.862 and the linear formula is C18H17ClN2O7S .

Scientific Research Applications

Direct Observation of Acyl Nitroso Species

The study by Cohen et al. (2003) on "Direct observation of an acyl nitroso species in solution by time-resolved IR spectroscopy" examined the formation and reaction kinetics of benzoyl nitroso compounds in solution, which are closely related to the chemical family of the compound of interest. This research provides insight into the reactivity of nitroso compounds, which could be relevant for understanding the behavior of nitro-substituted thiophene derivatives in various chemical contexts (Cohen et al., 2003).

Pharmacologically Active Benzo[b]thiophen Derivatives

Chapman et al. (1971) discussed the synthesis and preliminary pharmacological study of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives. While the focus was on pharmacological applications, the chemical synthesis pathways explored in this research contribute to the broader understanding of thiophene derivative chemistry, potentially offering methods applicable to related compounds (Chapman et al., 1971).

Antiviral Evaluation of Disubstituted Benzimidazole Ribonucleosides

Research by Zou et al. (1996) on "Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides" offers valuable chemical synthesis insights that could be extrapolated to the synthesis and functionalization of thiophene derivatives. This work illustrates the potential for bioactive applications of structurally complex thiophene-containing molecules (Zou et al., 1996).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S/c1-4-27-17(23)13-9(3)14(18(24)28-5-2)29-16(13)20-15(22)11-8-10(19)6-7-12(11)21(25)26/h6-8H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHYMBDVSFTKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

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